molecular formula C11H12N2O B2462564 N,1-dimethyl-1H-indole-3-carboxamide CAS No. 85729-22-2

N,1-dimethyl-1H-indole-3-carboxamide

Cat. No.: B2462564
CAS No.: 85729-22-2
M. Wt: 188.23
InChI Key: OHXYWSIWHXTWCT-UHFFFAOYSA-N
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Description

N,1-dimethyl-1H-indole-3-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-1H-indole-3-carboxamide typically involves the methylation of indole followed by the formation of the carboxamide group. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by methylation and carboxamide formation. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,1-dimethyl-1H-indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of N,1-dimethyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. The exact pathways depend on the specific application and target, but generally, it can modulate cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-dimethyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both N-methyl and carboxamide groups provides distinct chemical properties compared to other indole derivatives .

Properties

IUPAC Name

N,1-dimethylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12-11(14)9-7-13(2)10-6-4-3-5-8(9)10/h3-7H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXYWSIWHXTWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of methyl 1-methyl-1H-indole-3-carboxylate (4.30 g, 22.74 mmole) in 40% aqueous CH3NH2 (400 mL) was stirred at RT. The flask was tightly stoppered to keep the material inside the flask. As the reaction proceeded the product began to precipitate. The reaction was stirred at RT for 3 days, then was concentrated to remove approximately 200 mL of the solvent. The remaining residue was diluted with H2O (500 mL), and the solid was collected by suction filtration and washed with H2O. Flash chromatography on silica gel (ethyl acetate) gave the title compound (2.4 g, 56%) as a white solid: MS (ES) m/e 189 (M+H)+.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Yield
56%

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